2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a 4-fluorophenyl group at position 7, a methyl group at position 5, and an acetamide moiety substituted with a 4-methoxybenzyl group at position 2. The pyrrolo-pyrimidine core is a bicyclic heteroaromatic system that has garnered attention in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and receptors . The 4-fluorophenyl substituent likely enhances lipophilicity and metabolic stability, while the 4-methoxybenzyl group may influence solubility and binding affinity through steric and electronic effects. Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP for refinement and visualization .
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-27-12-19(16-5-7-17(24)8-6-16)21-22(27)23(30)28(14-26-21)13-20(29)25-11-15-3-9-18(31-2)10-4-15/h3-10,12,14H,11,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRMUKXBCOLAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide is a pyrrolopyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Pyrrolopyrimidine derivatives are known to interact with various biological targets, including protein kinases. Specifically, this compound has been identified as an inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in immune responses and cell signaling pathways. Inhibition of JAK3 can lead to immunosuppressive effects beneficial for treating autoimmune diseases and organ transplant rejection .
Biological Activity Overview
The compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have shown that similar pyrrolopyrimidine derivatives can inhibit cancer cell proliferation by targeting cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA. For instance, compounds with similar structures demonstrated IC50 values of 0.22 µM and 0.89 µM against CDK2 and TRKA respectively .
- The compound may induce apoptosis in cancer cells by causing cell cycle arrest in the G0–G1 phase, as evidenced by significant increases in treated cell populations compared to controls .
- Anti-inflammatory Effects :
- Antiviral Properties :
Case Studies
Several studies have highlighted the biological activity of related pyrrolopyrimidine compounds:
- Study on Anticancer Properties : A series of pyrrolopyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on renal carcinoma cell lines. The most potent compounds exhibited IC50 values significantly lower than established chemotherapeutics, indicating their potential as effective anticancer agents .
- Evaluation of Anti-inflammatory Activity : Research involving the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives showed that certain modifications enhanced COX inhibition, providing insights into structure-activity relationships (SAR) that could inform future drug design .
Table 1: Biological Activity Summary of Pyrrolopyrimidine Derivatives
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing pyrrole structures. The compound has been evaluated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that derivatives of pyrrole exhibit significant antibacterial activity, with some compounds demonstrating an MIC (Minimum Inhibitory Concentration) significantly lower than traditional antibiotics like vancomycin .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits growth-inhibitory effects across multiple cancer cell lines. For instance, a series of pyrrole derivatives were tested against 60 different carcinoma cell lines, revealing promising results in terms of growth inhibition percentages .
Study 1: Antibacterial Efficacy
In a controlled study, a derivative of the compound was tested against MRSA and showed an MIC value of 0.13–0.255 μg/mL, outperforming standard treatments like vancomycin (MIC 0.5–1 μg/mL). This study underscores the potential of this compound as a lead structure for developing new antibacterial agents .
Study 2: Anticancer Screening
Another significant study evaluated the compound's effectiveness against ovarian cancer cell lines. The results indicated that it inhibited cell growth with an IC50 value of 161 nM in ALDH-expressing OV-90 cells, suggesting its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on core scaffolds, substituents, and physicochemical properties:
Key Observations:
Core Scaffold Variations: The target compound’s pyrrolo[3,2-d]pyrimidin-4-one core is distinct from pyrazolo[3,4-d]pyrimidine (Example 83) and pyrimido[4,5-d]pyrimidinone (Compound 3b). These scaffolds differ in ring fusion patterns, affecting π-π stacking and hydrogen-bonding interactions .
Substituent Effects :
- Fluorinated aryl groups (e.g., 4-fluorophenyl in the target compound) are common in analogs to enhance bioavailability and target binding .
- The 4-methoxybenzyl group in the target compound may improve solubility compared to bulkier substituents like chromen-4-one in Example 83 .
Physicochemical Properties: Molecular weights range from ~425 (target) to ~714 (Example 83), with heavier compounds often associated with reduced solubility.
Biological Activity :
- Kinase inhibition is implied for pyrazolo- and pyrimido-pyrimidine derivatives (e.g., ), but the target compound’s activity remains uncharacterized.
Research Findings and Trends
Synthetic Strategies :
- Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are pivotal for introducing aryl groups (e.g., 4-fluorophenyl) to the pyrrolo-pyrimidine core .
- Acetamide side chains are typically appended via nucleophilic substitution or coupling reactions .
Hydrogen-Bonding Networks: The pyrrolo-pyrimidinone core’s carbonyl and NH groups participate in hydrogen bonds, influencing crystal packing and stability .
Structure-Activity Relationships (SAR) :
- Fluorine atoms enhance metabolic stability and ligand-target affinity through hydrophobic and electrostatic interactions .
- Methoxy groups (e.g., 4-methoxybenzyl) balance lipophilicity and solubility, critical for oral bioavailability .
Unresolved Questions :
- The target compound’s solubility, pharmacokinetics, and target specificity require experimental validation.
- Comparative studies with fluorinated analogs (e.g., ) could elucidate substituent effects on efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this pyrrolo-pyrimidine derivative and its intermediates?
- Methodological Answer : A multi-step synthesis involving cyclization and coupling reactions is typical. For example, ethyl ester intermediates can be synthesized via nucleophilic substitution and subsequent cyclization using conditions similar to those reported for related pyrrolo-pyrimidines . Controlled copolymerization strategies (e.g., using DMDAAC and CMDA monomers) may optimize intermediate purity . Key steps include protecting group strategies for the 4-methoxybenzyl moiety and regioselective fluorophenyl incorporation .
Q. How should researchers characterize the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical. Use SHELXL for refinement, leveraging its robust handling of small-molecule crystallography . ORTEP-3 can visualize thermal ellipsoids and molecular packing . Key parameters to report: bond angles (e.g., C11–N1–C14 ≈ 113.8°) and torsion angles (e.g., O2–C12–C13–C14 ≈ -177.5°), which inform conformational stability .
Q. What hydrogen bonding patterns are critical for stabilizing this compound’s structure?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies donor-acceptor interactions. For example, the fluorophenyl and pyrimidine moieties likely form C–H···O/N bonds, while the 4-methoxybenzyl group may participate in π-π stacking. Use Mercury or CrystalExplorer to map these interactions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthetic yield and purity?
- Methodological Answer : Apply DoE to variables like reaction temperature, catalyst loading, and solvent polarity. For instance, a Central Composite Design (CCD) can model non-linear relationships, as demonstrated in flow-chemistry syntheses of diazomethanes . Statistical tools (e.g., RSM) can identify critical parameters, reducing trial-and-error approaches .
Q. How to resolve contradictions in crystallographic data interpretation (e.g., disorder or twinning)?
- Methodological Answer : For disordered regions, use SHELXL’s PART instruction to model alternative conformations . If twinning is detected (e.g., via R-factor discrepancies), apply the TWIN/BASF commands. Cross-validate with Hirshfeld surface analysis to distinguish genuine disorder from artifacts .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to kinase domains or GPCRs, leveraging the fluorophenyl group’s electronegativity. QM/MM calculations assess charge distribution at the pyrrolo-pyrimidine core . Validate with in vitro assays targeting homologous receptors (e.g., EGFR or PARP) .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- Methodological Answer : Compare with analogs like 3-(4-fluorophenyl)-2-(2-naphthyloxy) derivatives . Replace the 4-methoxybenzyl group with bulkier substituents (e.g., 4-trifluoromethyl) and evaluate SAR using IC50 assays. Crystallographic data from related compounds (e.g., ethyl 3-(4-chlorophenyl) analogs) guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
